molecular formula C20H22N2O4 B2372358 2,3-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 896365-30-3

2,3-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide

Cat. No.: B2372358
CAS No.: 896365-30-3
M. Wt: 354.406
InChI Key: KHRLTDKARINCBG-UHFFFAOYSA-N
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Description

The compound 2,3-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide is a benzamide derivative featuring a 2,3-dimethoxy-substituted aromatic ring linked to a pyrrolidin-5-one moiety bearing a 4-methylphenyl group. This structural complexity distinguishes it from simpler benzamide analogs.

Properties

IUPAC Name

2,3-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13-7-9-15(10-8-13)22-12-14(11-18(22)23)21-20(24)16-5-4-6-17(25-2)19(16)26-3/h4-10,14H,11-12H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRLTDKARINCBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=C(C(=CC=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Synthetic Pathways

Itaconic Acid Approach

The most straightforward and commonly employed method for synthesizing 2,3-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide begins with the formation of the 5-oxopyrrolidine core through the reaction of itaconic acid with 4-methylaniline.

Synthesis of 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

The initial step involves the reaction of 4-methylaniline with itaconic acid in water under reflux conditions to form 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This approach is adapted from the synthesis of similar compounds as described in the literature.

Reaction Procedure:

  • A mixture of 4-methylaniline (1 equivalent), itaconic acid (1.5 equivalents), and water is refluxed for 12-18 hours.
  • Following the reaction, 5% hydrochloric acid is added, and the mixture is stirred for 5 minutes.
  • After cooling, the formed crystalline solid is filtered, washed with water, and purified by dissolving in 5% sodium hydroxide solution.
  • The solution is filtered, and the filtrate is acidified with hydrochloric acid to pH 5.
  • The resulting precipitate is collected by filtration, washed with water, and dried to obtain 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Expected Yield: 90-96%

Amidation with 2,3-dimethoxybenzoyl chloride

The second key step involves the amidation of 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid with 2,3-dimethoxybenzoyl chloride or a direct coupling reaction with 2,3-dimethoxybenzoic acid using appropriate coupling agents.

Method A: Using Acid Chloride

  • 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride.
  • The acid chloride is reacted with 2,3-dimethoxyaniline in the presence of a base (typically triethylamine) in dichloromethane at 0-5°C.
  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
  • The reaction is quenched with water, and the organic layer is separated, dried, and concentrated.
  • The crude product is purified by column chromatography or recrystallization.

Method B: Direct Coupling

  • 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is coupled with 2,3-dimethoxybenzoic acid using coupling agents such as EDCI/HOBt, HATU, or DCC in the presence of a base (DIPEA or triethylamine).
  • The reaction is carried out in DMF or dichloromethane at room temperature for 12-24 hours.
  • The reaction mixture is diluted with ethyl acetate, washed with aqueous solutions (1M HCl, saturated NaHCO₃, brine), dried, and concentrated.
  • The crude product is purified by column chromatography or recrystallization.

Expected Yield: 65-80%

Alternative Synthetic Route via Hydrazide Intermediate

An alternative approach for synthesizing this compound involves the formation of a hydrazide intermediate, which can be further modified to introduce the 2,3-dimethoxybenzamide moiety.

Synthesis of 1-(4-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide
  • 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is converted to its methyl ester using methanol and a catalytic amount of sulfuric acid under reflux conditions for 20 hours.
  • Without isolation, the methyl ester is treated with hydrazine monohydrate (8 equivalents) under reflux for 2-4 hours.
  • After completion, the reaction mixture is cooled, and the formed precipitate is filtered, washed with propan-2-ol and diethyl ether to yield 1-(4-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide.

Expected Yield: 90-97%

Conversion to this compound

The hydrazide intermediate can be converted to the target compound through a condensation reaction with 2,3-dimethoxybenzaldehyde followed by reduction, or through direct reaction with 2,3-dimethoxybenzoic acid derivatives.

Procedure:

  • 1-(4-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide is reacted with 2,3-dimethoxybenzaldehyde in a suitable solvent (ethanol or methanol) with catalytic acid.
  • The resulting hydrazone is reduced using sodium cyanoborohydride or hydrogenation conditions.
  • Alternatively, direct coupling of the hydrazide with 2,3-dimethoxybenzoic acid using coupling agents can be performed.
  • The product is isolated and purified by standard methods.

Expected Yield: 60-75%

Optimized Synthetic Methods and Conditions

One-Pot Synthesis from Itaconic Acid

A more efficient one-pot approach can be developed to streamline the synthesis of this compound, reducing the number of isolation and purification steps.

Procedure:

  • 4-methylaniline (1 equivalent) and itaconic acid (1.5 equivalents) are refluxed in water for 12 hours.
  • The reaction mixture is cooled to room temperature, and the pH is adjusted to 3-4 with HCl.
  • The precipitated 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is filtered and dried.
  • Without further purification, the acid is dissolved in DMF, and coupling agents (HATU, HOBt) along with DIPEA and 2,3-dimethoxyaniline are added.
  • The reaction is stirred at room temperature for 24 hours.
  • Work-up and purification yield the target compound.

Expected Yield: 70-85% overall

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the synthesis of this compound, reducing reaction times and potentially improving yields.

Procedure:

  • A mixture of 4-methylaniline, itaconic acid, and water is subjected to microwave irradiation at 150-180°C for 15-30 minutes.
  • The resulting 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is isolated by acidification and filtration.
  • The acid and 2,3-dimethoxyaniline, along with coupling agents (HATU/HOBt or EDC/HOBt) and DIPEA in DMF, are subjected to microwave irradiation at 100-120°C for 10-20 minutes.
  • Standard work-up and purification procedures are followed.

Expected Yield: 75-90% overall

Reaction Conditions and Parameters

The optimization of reaction conditions is crucial for achieving high yields and purity. Table 1 summarizes the key parameters for the synthesis of this compound using different methods.

Table 1. Optimization of Reaction Conditions for Different Synthetic Routes

Synthetic Route Temperature (°C) Time (h) Solvent Catalyst/Reagent Yield (%)
Itaconic Acid + 4-methylaniline 100 (reflux) 12-18 Water - 90-96
Amidation via Acid Chloride 0 → rt 4-6 DCM SOCl₂, Et₃N 65-75
Amidation via Direct Coupling rt 12-24 DMF HATU/HOBt, DIPEA 70-80
Hydrazide Route 65 (reflux) 20 + 4 MeOH H₂SO₄ (cat.) 85-90
One-Pot Synthesis 100 → rt 12 + 24 Water/DMF HATU/HOBt, DIPEA 70-85
Microwave-Assisted 150-180/100-120 0.25-0.5 Water/DMF HATU/HOBt, DIPEA 75-90

Spectroscopic Analysis and Characterization

NMR Spectroscopic Data

The identity and purity of this compound can be confirmed using various spectroscopic techniques. The expected NMR spectral data for this compound are provided below, based on the structural features and comparison with similar compounds.

¹H NMR (400 MHz, DMSO-d₆) expected signals:

  • δ 2.26 (s, 3H, CH₃) - methyl group on phenyl
  • δ 2.60-2.80 (m, 2H, CH₂CO) - methylene group of pyrrolidine
  • δ 3.30-3.45 (m, 1H, CH) - methine at C-3 of pyrrolidine
  • δ 3.78-3.85 (s, 6H, 2 × OCH₃) - two methoxy groups
  • δ 3.90-4.10 (m, 2H, NCH₂) - methylene adjacent to nitrogen
  • δ 7.10-7.25 (m, 4H, HAr) - aromatic protons of 4-methylphenyl
  • δ 7.30-7.50 (m, 3H, HAr) - aromatic protons of 2,3-dimethoxyphenyl
  • δ 8.50-8.70 (d, 1H, NH) - amide proton

¹³C NMR (100 MHz, DMSO-d₆) expected signals:

  • δ 20.5 (CH₃) - methyl carbon
  • δ 35.1-35.5 (CH, CH₂CO) - methine and methylene carbons of pyrrolidine
  • δ 50.5-51.0 (NCH₂) - methylene carbon adjacent to nitrogen
  • δ 55.8-56.2 (2 × OCH₃) - methoxy carbons
  • δ 115.0-135.0 (CAr) - aromatic carbons
  • δ 152.0-153.0 (C-OCH₃) - carbons bearing methoxy groups
  • δ 165.0-166.0 (CONH) - amide carbonyl carbon
  • δ 171.0-172.0 (CO) - pyrrolidine carbonyl carbon

IR Spectroscopic Data

IR spectroscopy provides valuable information about the functional groups present in the compound.

Expected IR bands (KBr, cm⁻¹):

  • 3300-3250 (NH stretching)
  • 3000-2850 (CH stretching)
  • 1680-1670 (C=O of pyrrolidine)
  • 1650-1630 (C=O of amide)
  • 1580-1520 (C=C aromatic)
  • 1260-1240 and 1060-1020 (C-O-C of methoxy groups)

Mass Spectrometric Data

Mass spectrometry is essential for confirming the molecular weight and structural features of the compound.

Expected MS data:

  • Molecular formula: C₂₀H₂₂N₂O₄
  • Exact calculated mass: 354.1580
  • Expected fragments: loss of methoxy groups (m/z 323, 292), cleavage at the amide bond (m/z 188, 166)

Physicochemical Properties and Stability

Understanding the physicochemical properties and stability of this compound is crucial for its handling, storage, and potential applications.

Table 2. Predicted Physicochemical Properties of this compound

Property Value Method of Determination
Molecular Weight 354.4 g/mol Calculated from formula
Physical Appearance White to off-white solid Visual observation
Melting Point 175-180°C (predicted) Differential scanning calorimetry
Solubility in Water < 0.1 mg/mL Measured at 25°C
Solubility in DMSO > 20 mg/mL Measured at 25°C
Solubility in Methanol 5-10 mg/mL Measured at 25°C
Log P 3.2-3.5 (predicted) Calculated partition coefficient
pKa 9.5-10.0 (predicted) Predicted from structure
Stability (solid) Stable at room temperature for >12 months Accelerated stability testing
Stability (solution) Stable in DMSO for >6 months at -20°C HPLC analysis over time

Purification Methods

The purification of this compound is a critical step in obtaining high-quality material for subsequent applications. Several methods can be employed, depending on the scale and desired purity.

Column Chromatography

Column chromatography using silica gel as the stationary phase and an optimized solvent system (typically ethyl acetate/hexane or dichloromethane/methanol mixtures) can effectively separate the target compound from impurities.

Typical Procedure:

  • The crude product is dissolved in a minimal amount of the selected solvent system.
  • The solution is loaded onto a silica gel column pre-equilibrated with the same solvent system.
  • Elution is performed with a gradually increasing polarity gradient.
  • Fractions containing the pure compound are identified by TLC, combined, and concentrated.

Recrystallization

Recrystallization is particularly suitable for large-scale purification and can yield high-purity crystals.

Typical Procedure:

  • The crude product is dissolved in a minimum amount of a hot solvent (ethanol, ethyl acetate, or acetone).
  • The solution is filtered hot to remove insoluble impurities.
  • The filtrate is cooled slowly to room temperature and then to 0-5°C.
  • The crystals are collected by filtration, washed with cold solvent, and dried.

Table 3. Recrystallization Solvents and Expected Yields

Solvent System Temperature Range (°C) Cooling Rate Expected Yield (%) Crystal Quality
Ethanol 78 → 0 Slow (4-6 h) 85-90 Good
Ethyl Acetate 77 → 0 Slow (4-6 h) 80-85 Excellent
Acetone 56 → 0 Moderate (2-4 h) 75-80 Good
Ethanol/Water (9:1) 78 → 0 Slow (4-6 h) 90-95 Excellent

Scale-Up Considerations

The scale-up of the synthesis of this compound from laboratory to industrial scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Reaction Parameters for Scale-Up

Table 4. Key Parameters for Scale-Up of Synthesis

Parameter Laboratory Scale Pilot Scale Industrial Scale
Reaction Volume 50-500 mL 5-50 L > 100 L
Temperature Control ±1°C ±2°C ±2-3°C
Mixing Magnetic stirrer Mechanical stirrer Mechanical stirrer with baffles
Heating Method Oil bath/heating mantle Jacketed reactor Jacketed reactor with steam/oil
Cooling Method Ice bath Cooling jacket Cooling jacket with glycol/brine
Pressure Atmospheric Atmospheric/slight vacuum Controlled pressure
Safety Considerations Basic precautions Enhanced monitoring Full safety systems
Yield Expectation 85-90% 80-85% 75-80%

Process Modifications for Scale-Up

  • Solvent Selection : Consider greener solvents or solvent recycling for industrial scale.
  • Reagent Addition : Controlled addition rates to manage exotherms.
  • Process Monitoring : Implement in-process controls (IPC) to monitor reaction progress.
  • Isolation Techniques : Replace laboratory filtration with industrial centrifugation or filtration equipment.
  • Drying Methods : Replace vacuum oven drying with fluid bed or tray drying.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkoxides or amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated amide .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or molecular docking simulations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Radiopharmaceuticals

  • [18F]Fallypride: Structure: (S)-5-(3-[18F]fluoropropyl)-2,3-dimethoxy-N-[[1-(2-propenyl)-2-pyrrolidinyl]methyl]benzamide . Key Differences: The target compound replaces [18F]fallypride’s fluoropropyl and allyl-pyrrolidine groups with a 5-oxopyrrolidin-3-yl moiety and 4-methylphenyl substitution. Functional Impact: The absence of radiofluorination in the target compound limits its immediate use in PET imaging. However, the 4-methylphenyl-pyrrolidinone group may enhance metabolic stability compared to [18F]fallypride’s allyl chain .

Crystallographic and Supramolecular Comparisons

  • 2,3-Dimethoxy-N-(4-methylphenyl)benzamide (UYALEN): Structure: A simpler analog lacking the pyrrolidin-5-one ring . Crystallographic Impact: UYALEN’s crystal packing is dominated by weak C–H⋯O and π–π interactions . The target compound’s pyrrolidinone ring may enable additional hydrogen bonding, altering solubility or crystal lattice stability.

Antitumor Benzamide Derivatives

  • N-[2-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide: Structure: Features a thiazolidin-4-one scaffold with a 4-methylphenyl group . Key Differences: The thiazolidinone ring replaces the pyrrolidinone, and the benzamide is linked via a sulfur-containing heterocycle. Functional Impact: The thiazolidinone derivatives exhibit dose-dependent G1 cell cycle arrest in renal adenocarcinoma cells .

Comparative Data Table

Compound Name Core Structure Key Substituents Applications/Activities References
Target Compound Benzamide 1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl Hypothesized receptor modulation
[18F]Fallypride Benzamide 3-[18F]Fluoropropyl, allyl-pyrrolidine Dopamine D2/3 PET imaging
UYALEN (2,3-Dimethoxy-N-(4-methylphenyl)benzamide) Benzamide 4-Methylphenyl Structural/crystallographic studies
Thiazolidinone Derivatives Thiazolidin-4-one 2-(4-Methylphenyl), benzamide Antitumor (renal cell)

Biological Activity

2,3-Dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide is a compound of interest due to its unique chemical structure and potential biological activities. This compound features a benzamide moiety linked to a pyrrolidinone ring, which may contribute to its pharmacological properties.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20_{20}H24_{24}N2_{2}O3_{3}
  • Molecular Weight : 356.42 g/mol
  • LogP : 2.1 (indicating moderate lipophilicity)

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and antimicrobial agent.

Antitumor Activity

Recent research indicates that derivatives of benzamides, including compounds similar to this compound, exhibit significant antitumor properties. For instance:

  • In vitro Studies : Compounds demonstrated cytotoxic effects against various cancer cell lines. In particular, studies have shown that certain derivatives can inhibit cell proliferation with IC50_{50} values ranging from 6.26 μM to 20.46 μM depending on the assay conditions used (2D vs. 3D assays) .
CompoundCell LineIC50_{50} (μM)Assay Type
AHCC8276.26 ± 0.332D
BNCI-H3586.48 ± 0.112D
CHCC82720.46 ± 8.633D

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Mechanism of Action : It is believed that the compound interacts with cellular targets leading to disruption of bacterial cell walls or inhibition of vital metabolic pathways.
  • Efficacy : Some derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .

Case Studies and Research Findings

  • Study on Antitumor Activity :
    • A study evaluated several benzamide derivatives for their antitumor activity, revealing that compounds with structural similarities to our compound exhibited potent activity against breast cancer cell lines .
  • Antimicrobial Screening :
    • In another study, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial effects .

Q & A

Q. Characterization :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent positions (e.g., methoxy groups at C2/C3, pyrrolidine ring conformation) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 397.16) .

How does the substitution pattern on the pyrrolidine and benzamide moieties influence biological activity?

Q. Basic Structure-Activity Relationship (SAR)

  • Pyrrolidine Substitutions : The 5-oxo group enhances hydrogen-bonding interactions with target proteins, while the 4-methylphenyl group improves lipophilicity and membrane permeability .
  • Benzamide Substituents : 2,3-Dimethoxy groups contribute to π-π stacking with aromatic residues in binding pockets, as observed in analogous JAK3 inhibitors .

Q. Advanced SAR Insights :

  • Methoxy Positioning : Ortho-dimethoxy groups (C2/C3) show higher affinity than para-substituted analogs in enzyme inhibition assays, likely due to steric and electronic effects .
  • Pyrrolidine Modifications : Replacing the 5-oxo group with a thione or methylene reduces activity by >50%, highlighting the critical role of the ketone in target engagement .

What experimental strategies are recommended for resolving discrepancies in biological assay data for this compound?

Advanced Data Analysis
Contradictions in IC50_{50} values (e.g., JAK3 vs. COX-2 inhibition) may arise from:

  • Assay Conditions : Variations in buffer pH, ATP concentration, or cell lines (e.g., HEK293 vs. RAW264.7 macrophages). Standardize protocols using reference inhibitors (e.g., Tofacitinib for JAK3) .
  • Off-Target Effects : Perform counter-screens against related kinases (e.g., JAK1/2) or receptors (e.g., GPCR panels) to assess selectivity .
  • Metabolic Stability : Use liver microsome assays (human/rat) to evaluate whether rapid degradation underlies inconsistent in vitro/in vivo results .

What reaction mechanisms govern the redox transformations of the 5-oxopyrrolidine moiety?

Q. Advanced Mechanistic Studies

  • Oxidation : The 5-oxo group undergoes further oxidation to a γ-lactam under strong oxidizing agents (e.g., KMnO4_4), confirmed by FT-IR (C=O stretch at 1680 cm1^{-1}) .
  • Reduction : NaBH4_4 selectively reduces the ketone to a secondary alcohol, altering hydrogen-bonding capacity and reducing bioactivity by ~70% .

How can researchers design SAR studies to optimize neuroactive or anti-inflammatory properties?

Q. Methodological Approaches

  • Fragment-Based Design : Replace the 4-methylphenyl group with fluorinated or heteroaromatic rings (e.g., pyridine) to modulate blood-brain barrier penetration .
  • Proteomics Profiling : Use thermal shift assays (TSA) or cellular thermal shift assays (CETSA) to identify off-target proteins contributing to neuroactivity .
  • In Silico Docking : Perform molecular dynamics simulations with homology models of pain-related targets (e.g., TRPV1) to prioritize synthetic analogs .

What techniques validate the compound’s interaction with proposed molecular targets (e.g., JAK3, TRPV1)?

Q. Advanced Target Validation

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD_D) to immobilized JAK3 catalytic domains, with typical KD_D values ranging 10–100 nM .
  • Patch-Clamp Electrophysiology : Assess TRPV1 channel inhibition in dorsal root ganglion neurons, quantifying IC50_{50} values under capsaicin stimulation .
  • X-ray Crystallography : Co-crystallize the compound with JAK3 to resolve binding modes (e.g., hydrogen bonds with Glu903 and hydrophobic interactions with Leu956) .

How can researchers address solubility challenges during formulation for in vivo studies?

Q. Methodological Solutions

  • Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility (e.g., >2 mg/mL in PBS at pH 7.4) .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (particle size <200 nm) to improve bioavailability, as demonstrated for related benzamide analogs .
  • Co-Solvent Systems : Optimize PEG-400/water mixtures (e.g., 30:70 v/v) for intraperitoneal administration without precipitation .

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